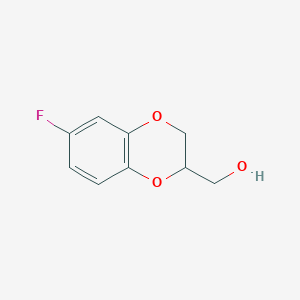
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves the halogenation of a suitable aromatic precursor. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation. The use of advanced technologies and equipment ensures high efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-5-difluoromethoxybenzene
- 1,2-Dichloro-3-(trifluoromethylthio)benzene
- 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene
Uniqueness
1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethylthio group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its reactivity and interactions with other molecules can differ significantly from those of similar compounds, highlighting its uniqueness.
Properties
Molecular Formula |
C8H3Cl2F5OS |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H |
InChI Key |
XCEGBNGXKNVYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



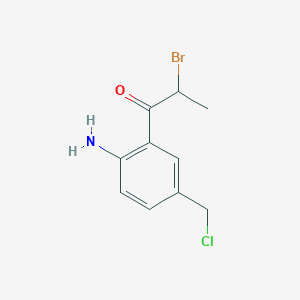
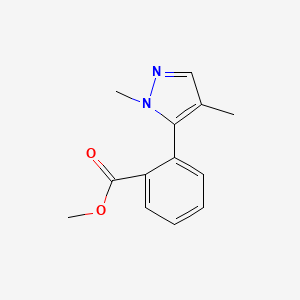
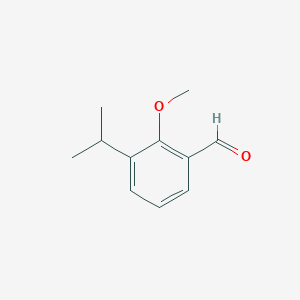
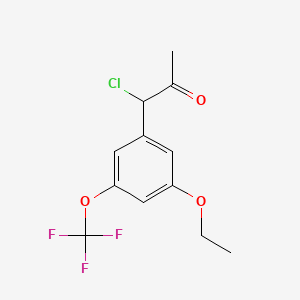
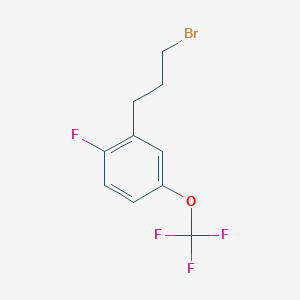
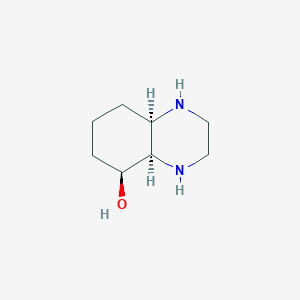
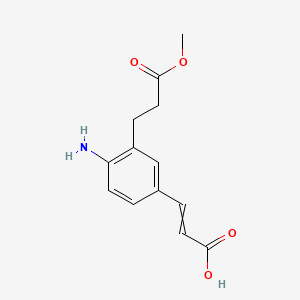

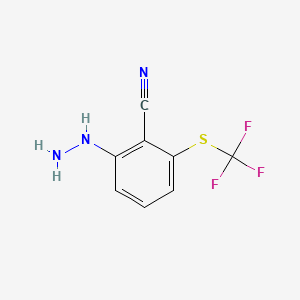
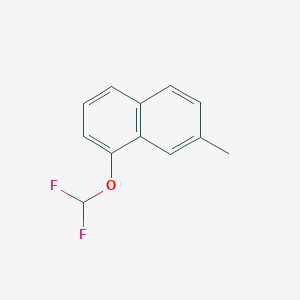
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
